2-Methylcyclopentanol

Catalog No.
S1487712
CAS No.
24070-77-7
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylcyclopentanol

CAS Number

24070-77-7

Product Name

2-Methylcyclopentanol

IUPAC Name

2-methylcyclopentan-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3

InChI Key

BVIJQMCYYASIFP-UHFFFAOYSA-N

SMILES

CC1CCCC1O

Synonyms

2-Methylcyclopentyl alcohol;CIS-2-METHYLCYCLOPENTANOL;2-METHYLCYCLOPENTANOL;2-METHYLCYCLOPENTANOL-1;Methylcyclopentanolcistrans;2-Methylcyclopentanol, cis + trans, 98%;Cis-andtrans-isomeres;2-METHYLCYCLOPENTANOL CIS AND TRANS

Canonical SMILES

CC1CCCC1O

Occurrence and Isolation:

2-Methylcyclopentanol is a naturally occurring organic compound found in the essential oil of the lemon balm plant, Cedronella canariensis []. This isolation was achieved through a series of distillation and chromatographic techniques, allowing researchers to identify and characterize the compound [].

2-Methylcyclopentanol is an organic compound with the molecular formula C6H12OC_6H_{12}O and a molecular weight of approximately 100.1589 g/mol. It is classified as a cyclic alcohol, specifically a cyclopentanol derivative, where a methyl group is attached to the second carbon of the cyclopentane ring. The compound exists in two stereoisomeric forms: cis-2-methylcyclopentanol and trans-2-methylcyclopentanol, differing in the spatial arrangement of the hydroxyl group and the methyl group around the cyclopentane ring .

  • Dehydration: When treated with concentrated sulfuric acid, 2-methylcyclopentanol can undergo dehydration to form alkenes, primarily yielding 1-methylcyclopentene as a major product .
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on the reaction conditions. For example, using oxidizing agents like chromic acid can convert it into 2-methylcyclopentanone.
  • Esterification: Reacting 2-methylcyclopentanol with carboxylic acids in the presence of acid catalysts leads to the formation of esters, such as 2-methylcyclopentyl acetate.

Several methods exist for synthesizing 2-methylcyclopentanol:

  • Hydroboration-Oxidation: Starting from 1-methylcyclopentene, hydroboration followed by oxidation with hydrogen peroxide and sodium hydroxide can yield 2-methylcyclopentanol.
  • Grignard Reaction: The Grignard reagent derived from methylmagnesium bromide can react with cyclopentanone to produce 2-methylcyclopentanol upon hydrolysis.
  • Reduction of Ketones: The reduction of 2-methylcyclopentanone using reducing agents such as lithium aluminum hydride can also yield the desired alcohol.

2-Methylcyclopentanol has various applications, primarily in:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: The compound serves as an intermediate in the synthesis of fragrances and flavoring agents.
  • Chemical Research: Its unique structure makes it a subject of study in organic chemistry for understanding reaction mechanisms and stereochemistry.

Studies on the interactions of 2-methylcyclopentanol with other compounds have focused on its reactivity and potential toxicity. Notably, its interactions during dehydration reactions highlight its behavior under acidic conditions, which is crucial for understanding its utility in synthetic pathways . Further research into its interactions with biological systems could provide insights into its safety profile and potential therapeutic uses.

Several compounds share structural similarities with 2-methylcyclopentanol. Here are some notable examples:

Compound NameStructure TypeKey Differences
CyclopentanolCyclic AlcoholLacks a methyl substituent at C-2
1-MethylcyclopentanolCyclic AlcoholMethyl group at C-1 instead of C-2
3-MethylcyclopentanolCyclic AlcoholMethyl group at C-3
2-PentanolStraight-chain AlcoholLinear structure compared to cyclic structure

Uniqueness of 2-Methylcyclopentanol:

  • The presence of the methyl group at the second carbon gives this compound unique properties compared to other cyclopentanols, influencing both its chemical reactivity and physical properties such as boiling point and solubility.

2-Methylcyclopentanol has a molecular weight of 100.16 g/mol and exists in two stereoisomeric forms: cis-2-methylcyclopentanol (CAS: 25144-05-2) and trans-2-methylcyclopentanol (CAS: 25144-04-1). The mixture of isomers is identified by CAS number 24070-77-7. At standard conditions, it appears as a clear liquid with a slight pink tint.

Physicochemical Properties

The compound exhibits several important physical and chemical characteristics:

PropertyValueUnit
Molecular FormulaC₆H₁₂O-
Molecular Weight100.16g/mol
Density0.947g/cm³
Boiling Point146.9°C at 760 mmHg
Flash Point47.2°C
Gibbs Free Energy of Formation (ΔfG°)-108.34kJ/mol
Enthalpy of Formation (ΔfH° gas)-279.26kJ/mol
Enthalpy of Vaporization (ΔvapH°)45.58kJ/mol
Critical Temperature (Tc)626.67K
Critical Pressure (Pc)4135.61kPa
logP (octanol/water)1.167-

Data compiled from sources

The temperature-dependent properties also provide valuable information for handling and processing:

Temperature (K)Heat Capacity, Cp,gas (J/mol×K)Viscosity, η (Pa×s)
224.86-0.0399340
260.63-0.0100642
296.40-0.0035374
439.47190.210.0002961
470.67202.53-
501.87214.29-
626.67255.97-

Data sourced from

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

25144-04-1
24070-77-7

Dates

Modify: 2023-08-15

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